2-Propenoic acid, 2-cyano-3-[4-(methylthio)phenyl]-, ethyl ester
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Overview
Description
2-Propenoic acid, 2-cyano-3-[4-(methylthio)phenyl]-, ethyl ester is an organic compound with a complex structure that includes a cyano group, a phenyl ring substituted with a methylthio group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-cyano-3-[4-(methylthio)phenyl]-, ethyl ester typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 4-(methylthio)benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-cyano-3-[4-(methylthio)phenyl]-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Propenoic acid, 2-cyano-3-[4-(methylthio)phenyl]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-cyano-3-[4-(methylthio)phenyl]-, ethyl ester involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the phenyl ring and ester group can participate in various binding interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-cyano-3-phenyl-, methyl ester: Similar structure but lacks the methylthio group.
2-Propenoic acid, 3-phenyl-, ethyl ester: Similar structure but lacks both the cyano and methylthio groups.
Ethyl 2-cyano-3,3-diphenylacrylate: Contains a cyano group and phenyl rings but differs in the substitution pattern.
Uniqueness
2-Propenoic acid, 2-cyano-3-[4-(methylthio)phenyl]-, ethyl ester is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
277299-04-4 |
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Molecular Formula |
C13H13NO2S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(4-methylsulfanylphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-13(15)11(9-14)8-10-4-6-12(17-2)7-5-10/h4-8H,3H2,1-2H3 |
InChI Key |
WANKHEREZAPKJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)SC)C#N |
Origin of Product |
United States |
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